2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride
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Overview
Description
2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride is an organic compound with the molecular formula C10H15Cl2NO It is a hydrochloride salt of an amine, characterized by the presence of a chloro-substituted phenoxy group attached to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,6-dimethylphenol and 2-chloroethanamine.
Ether Formation: The phenol is reacted with 2-chloroethanamine in the presence of a base, such as sodium hydroxide, to form the ether linkage.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of the corresponding dechlorinated amine.
Substitution: Formation of substituted phenoxyethanamines.
Scientific Research Applications
2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)ethan-1-amine hydrochloride
- 2-(2,6-Dimethylphenoxy)ethan-1-amine hydrochloride
- 2-Chloro-N,N-dimethylethylamine hydrochloride
Uniqueness
2-(4-Chloro-2,6-dimethylphenoxy)ethan-1-amine hydrochloride is unique due to the specific substitution pattern on the phenoxy ring, which can influence its reactivity and biological activity. The presence of both chloro and dimethyl groups provides a distinct electronic and steric environment, differentiating it from other similar compounds.
Properties
Molecular Formula |
C10H15Cl2NO |
---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
2-(4-chloro-2,6-dimethylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-7-5-9(11)6-8(2)10(7)13-4-3-12;/h5-6H,3-4,12H2,1-2H3;1H |
InChI Key |
FFDQYTKQVFWKTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCCN)C)Cl.Cl |
Origin of Product |
United States |
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